Lipophilicity Modulation: Reduced LogP Compared to Non‑Fluorinated Analog
The introduction of a fluorine atom at the 6‑position lowers the octanol‑water partition coefficient (LogP) relative to the non‑fluorinated analog 3‑bromo‑2‑methylbenzoic acid, indicating reduced lipophilicity and potential for improved aqueous solubility in drug candidates. Target compound LogP (3.07) vs. comparator (3.17) .
Δ = −0.10
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.07 |
| Comparator Or Baseline | 3-Bromo-2-methylbenzoic acid, LogP = 3.17 |
| Quantified Difference | Δ = -0.10 (lower lipophilicity for target compound) |
| Conditions | Predicted/computed values from standard molecular property calculations (Chemsrc database) |
Why This Matters
A lower LogP value can translate to better aqueous solubility and potentially improved pharmacokinetic profiles for drug candidates built from this intermediate, making it a strategic choice over more lipophilic analogs.
